N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide
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Overview
Description
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide typically involves the reaction of a thiadiazole derivative with a succinamide derivative. One common method involves the use of hydrazonoyl halides and hydrazinecarbothioamide as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl)-2-[(5-(substitutedamino)-1,3,4-thiadiazol-2-yl)thio]acetamides
Uniqueness
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide is unique due to its specific structural features, such as the isopropyl and phenethyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
CAS No. |
714938-76-8 |
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Molecular Formula |
C17H22N4O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C17H22N4O2S/c1-12(2)16-20-21-17(24-16)19-15(23)9-8-14(22)18-11-10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,22)(H,19,21,23) |
InChI Key |
NRWSFJGALFIVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NCCC2=CC=CC=C2 |
solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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